![molecular formula C10H10FNS2 B2485689 Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl- CAS No. 155559-65-2](/img/structure/B2485689.png)
Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes exhibit a wide range of pharmacological properties and possess a high degree of structural diversity. The 2nd position of benzothiazole is particularly significant, making 2-arylbenzothiazole a felicitous scaffold in pharmaceutical chemistry. These compounds find applications in various domains, including antibacterial, antifungal, antioxidant, antimicrobial, anti-inflammatory, and anti-tumor activities. Additionally, they are used as electrophosphorescent emitters in OLEDs .
Synthesis Analysis
Several synthetic approaches have been developed for the fabrication of 2-arylbenzothiazoles. Notably, Lima and co-workers established a novel and facile methodology using α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst . Another non-transition metal-catalyzed method involves oxidative condensation of benzothiazoles with aryl aldehydes or phenylglyoxylic acids using K2S2O8 .
Scientific Research Applications
- Benzothiazole derivatives have demonstrated antibacterial activity against various pathogens. Researchers have explored their potential as agents to combat bacterial infections .
- Benzothiazoles also exhibit antifungal properties. These compounds could be valuable in developing new antifungal drugs .
- Benzothiazoles serve as fluorescent probes for detecting metal ions in water samples and living cells. They can selectively bind to ions such as copper (Cu2+), mercury (Hg2+), zinc (Zn2+), and others .
- Some benzothiazole derivatives possess anti-inflammatory properties. Researchers have investigated their potential in managing inflammatory conditions .
- Benzothiazoles may act as antioxidants, protecting cells from oxidative stress. Their radical-scavenging abilities make them interesting candidates for further study .
- Benzothiazole-based molecules have been explored for their hypoglycemic activity. Researchers investigate their potential as anti-diabetic drugs .
Antibacterial Agents
Antifungal Compounds
Fluorescent Probes
Anti-Inflammatory Activity
Antioxidant Compounds
Anti-Diabetic Agents
Mechanism of Action
Target of Action
Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-, is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . .
Mode of Action
It is known that changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have enormous biological applications , suggesting that this compound may also interact with various biochemical pathways.
Result of Action
It is known that benzothiazole derivatives possess a wide range of pharmacological properties , suggesting that this compound may also have various effects at the molecular and cellular level.
properties
IUPAC Name |
2-(2-fluoroethylsulfanyl)-5-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS2/c1-7-2-3-9-8(6-7)12-10(14-9)13-5-4-11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBBVAZBPFKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)SCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole |
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